5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine

Oligonucleotide Synthesis Process Efficiency N-Unprotected Phosphoramidite Method

5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine (CAS 86234-44-8) is a key synthetic intermediate in the phosphoramidite-based solid-phase synthesis of modified oligonucleotides. It is the 5'-O-dimethoxytrityl (DMT)-protected derivative of 3'-deoxyadenosine (cordycepin), a nucleoside analog that acts as a chain terminator due to the absence of the 3'-hydroxyl group.

Molecular Formula C31H31N5O5
Molecular Weight 553.6 g/mol
CAS No. 86234-44-8
Cat. No. B12897026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine
CAS86234-44-8
Molecular FormulaC31H31N5O5
Molecular Weight553.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(C(O4)N5C=NC6=C(N=CN=C65)N)O
InChIInChI=1S/C31H31N5O5/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-25-16-26(37)30(41-25)36-19-35-27-28(32)33-18-34-29(27)36/h3-15,18-19,25-26,30,37H,16-17H2,1-2H3,(H2,32,33,34)/t25-,26+,30+/m0/s1
InChIKeyNOBMIXQDCWEUCH-LUXHBGHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine (CAS 86234-44-8): A Strategic N-Unprotected 3'-Deoxyadenosine Intermediate for Oligonucleotide Synthesis


5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine (CAS 86234-44-8) is a key synthetic intermediate in the phosphoramidite-based solid-phase synthesis of modified oligonucleotides . It is the 5'-O-dimethoxytrityl (DMT)-protected derivative of 3'-deoxyadenosine (cordycepin), a nucleoside analog that acts as a chain terminator due to the absence of the 3'-hydroxyl group [1]. Crucially, this compound bears a free (unprotected) exocyclic N6-amino group on the adenine base, distinguishing it from its more commonly employed N6-benzoyl-protected congener (CAS 84138-86-3). This structural feature positions it as a specialized building block for applications where conventional N-acyl protection is detrimental, such as the synthesis of base-labile modified oligonucleotides or when simplified deprotection protocols are required [2].

Why N6-Unprotected 5'-O-DMT-3'-deoxyadenosine (CAS 86234-44-8) Cannot Be Interchanged with N-Protected Analogs


Simply substituting a generic N6-protected 3'-deoxyadenosine building block for CAS 86234-44-8 introduces significant risks in oligonucleotide synthesis workflows. The presence of an N-acyl protecting group (e.g., benzoyl) on standard analogs necessitates a harsh, prolonged ammonia deprotection step at the end of synthesis, which is incompatible with base-labile modifications and can exacerbate depurination of the growing oligonucleotide chain [1]. Furthermore, the additional synthetic steps required for N-protection and subsequent deprotection reduce overall process efficiency and introduce reagents that can generate unwanted side products [2]. The N-unprotected compound, while requiring careful handling during phosphoramidite coupling to avoid N-phosphitylation side reactions, offers a strategic advantage in specific contexts where its unique reactivity profile is required [1].

Quantitative Differentiation Evidence: 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine (CAS 86234-44-8) vs. Key Analogs


Elimination of N-Protection/Deprotection Steps Compared to N6-Benzoyl-5'-O-DMT-3'-deoxyadenosine (CAS 84138-86-3)

The N-unprotected method, for which CAS 86234-44-8 is a direct precursor, eliminates two distinct synthetic steps—introduction and removal of the N-acyl protecting group—relative to the conventional N-protected approach using compounds like N6-Benzoyl-5'-O-DMT-3'-deoxyadenosine (CAS 84138-86-3). This simplification also avoids the use of reagents associated with these steps [1]. In a related synthesis of a cordycepin phosphoramidite, the TMS-protection step of the free amine proceeded with a 41% yield, highlighting the synthetic accessibility of intermediates derived from the N-unprotected core [2].

Oligonucleotide Synthesis Process Efficiency N-Unprotected Phosphoramidite Method

Mitigation of Acid-Catalyzed Depurination Risk vs. N-Protected Deoxyadenosine Derivatives

A major side reaction during the acid-catalyzed detritylation step of solid-phase oligonucleotide synthesis is depurination, particularly of N-protected deoxyadenosine residues. The N-unprotected method, employing building blocks like CAS 86234-44-8, is reported to considerably reduce this risk [1]. This is in contrast to N6-benzoyl-2'-deoxyadenosine derivatives, which are known to be vulnerable to depurination under standard acidic detritylation conditions (e.g., 3% dichloroacetic acid) . While direct kinetic half-life data for CAS 86234-44-8 versus CAS 84138-86-3 are not available in the public domain, the class-level principle of reduced depurination for N-unprotected adenine nucleosides is well-established [1].

Depurination Oligonucleotide Stability Solid-Phase Synthesis

Compatibility with Base-Labile Modifications vs. N-Acyl Protected Analogs

The final deprotection of N-acyl protected oligonucleotides requires harsh basic treatment (e.g., concentrated ammonia, 55°C, 8-24 hours), which can degrade base-labile functional groups. The N-unprotected approach enabled by CAS 86234-44-8 eliminates this requirement, thereby extending the range of synthesizable artificial analogs bearing base-labile functions [1]. This is not feasible with the N-benzoyl-protected comparator (CAS 84138-86-3), which mandates the aggressive ammonia deprotection step. For example, a cordycepin phosphoramidite derived from the 3'-dA core was successfully incorporated into a functional aptamer without compromising structural integrity [2].

Base-Labile Modifications Modified Oligonucleotides Deprotection Conditions

Chain Termination Functionality vs. Standard 2'-Deoxyadenosine Phosphoramidites

The 3'-deoxy configuration of CAS 86234-44-8-derived oligonucleotides prevents polymerase extension from the 3' terminus, a property not shared by standard 2'-deoxyadenosine building blocks (e.g., DMT-dA(bz) phosphoramidite, CAS 98796-53-3). Glen Research confirms that 3'-deoxynucleoside CPGs, sourced from precursors like this compound, have proven effective for blocking polymerase extension . This functionality is critical for applications such as aptamer stabilization, where a cordycepin-modified aptamer demonstrated enhanced nuclease resistance and maintained target binding affinity (Kd of 6.30 ± 0.95 nM, comparable to unmodified Sgc8c at 5.92 ± 0.84 nM) [1].

Chain Termination 3'-Terminal Modification Polymerase Blocking

Optimal Procurement Scenarios for 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine (CAS 86234-44-8)


Synthesis of Oligonucleotides with Base-Labile Modifications (e.g., Fluorophores, Photocleavable Linkers)

This compound is the reagent of choice when constructing oligonucleotides that incorporate functional groups incompatible with the harsh, prolonged ammonia treatment required to remove N-acyl protecting groups. By eliminating the need for base deprotection, the N-unprotected strategy preserves the integrity of sensitive moieties, enabling the synthesis of a broader range of chemically modified oligonucleotides for diagnostic and therapeutic applications [1].

3'-Terminal Chain Termination for Nuclease-Resistant Aptamers and Probes

For the development of aptamers with enhanced biological stability, incorporating a 3'-deoxyadenosine residue at the 3'-terminus blocks exonuclease degradation. As demonstrated with a cordycepin-modified Sgc8c aptamer, this approach can maintain high target-binding affinity (Kd ≈ 6.30 nM) while providing superior stability in serum-containing media compared to the unmodified sequence [2]. Procurement of this precursor enables the in-house synthesis of such modified aptamers.

Streamlined Large-Scale Oligonucleotide Production with Reduced Process Complexity

In an industrial setting, the elimination of two steps (N-protection and deprotection) from the overall synthesis workflow translates directly to reduced manufacturing time and cost. For large-scale production of oligonucleotides where a 3'-terminal chain terminator is required, this building block offers a more efficient route compared to the N-benzoyl-protected alternative [1].

Synthesis of Oligonucleotides Containing Acid-Sensitive Purine Modifications

The reduced depurination risk associated with N-unprotected adenine building blocks during the repetitive acid detritylation cycles is a significant advantage for synthesizing long oligonucleotides or sequences rich in purine modifications. This property minimizes the accumulation of (n-1)-mer impurities, improving the crude purity and simplifying downstream purification [1].

Quote Request

Request a Quote for 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.